4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol
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Overview
Description
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal chemistry and related fields due to their unique properties, such as increased metabolic stability and altered electronic characteristics. The presence of fluorine atoms can significantly influence the biological activity and physical properties of the compound, making it a valuable subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents such as 1,1-difluoroethyl chloride (CH3CF2Cl).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize cost-effective and abundant raw materials, such as 1,1-difluoroethyl chloride, and employ catalytic systems to ensure high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Scientific Research Applications
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique properties and stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 4-(Difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)pyridine
Uniqueness
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to other similar compounds .
Properties
CAS No. |
2551120-15-9 |
---|---|
Molecular Formula |
C7H6F3NO |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
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